3-Azetidinyl 2-methylpropanoate
Overview
Description
3-Azetidinyl 2-methylpropanoate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is an ester derivative of azetidine, a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It is known that this compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Azetidines, the class of compounds to which 3-azetidinyl 2-methylpropanoate belongs, are known for their unique reactivity driven by considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be important in organic synthesis and medicinal chemistry , suggesting that they may influence a variety of biochemical pathways.
Result of Action
Given its use in pharmaceutical testing , it is likely that this compound has significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Azetidinyl 2-methylpropanoate plays a significant role in biochemical reactions due to its structural characteristics. The azetidine ring imparts considerable ring strain, which influences its reactivity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, it has been observed to impact cell signaling pathways, which can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, or hydrolysis, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For instance, it may be transported into the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of this compound can determine its specific biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 2-methylpropanoate typically involves the esterification of 3-azetidinyl alcohol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Azetidinyl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring analogue with similar structural features.
Azetidine-3-carboxylic acid: Another analogue with a carboxylic acid group at the third position.
2-Azetidinone: A lactam derivative with a similar four-membered ring structure.
Uniqueness
3-Azetidinyl 2-methylpropanoate is unique due to its ester functionality, which imparts distinct chemical reactivity and potential applications compared to its analogues. The presence of the ester group allows for diverse chemical modifications and enhances its utility in various synthetic and industrial processes.
Properties
IUPAC Name |
azetidin-3-yl 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)7(9)10-6-3-8-4-6/h5-6,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPVYKOZOIGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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